molecular formula C16H24N6O B14141901 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)butyramide

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)butyramide

Cat. No.: B14141901
M. Wt: 316.40 g/mol
InChI Key: RUKYHCCESMDEJT-UHFFFAOYSA-N
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Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)butyramide is a complex organic compound that features a pyrazole and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)butyramide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction.

    Introduction of the Butyramide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)butyramide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)butyramide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl)amino)ethyl)acetamide
  • 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide

Uniqueness

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)butyramide is unique due to its specific combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H24N6O

Molecular Weight

316.40 g/mol

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]butanamide

InChI

InChI=1S/C16H24N6O/c1-5-6-16(23)18-8-7-17-14-10-15(20-13(4)19-14)22-12(3)9-11(2)21-22/h9-10H,5-8H2,1-4H3,(H,18,23)(H,17,19,20)

InChI Key

RUKYHCCESMDEJT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCNC1=CC(=NC(=N1)C)N2C(=CC(=N2)C)C

Origin of Product

United States

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